molecular formula C20H28NO3+ B12815053 Endobenzyline CAS No. 748710-60-3

Endobenzyline

Cat. No.: B12815053
CAS No.: 748710-60-3
M. Wt: 330.4 g/mol
InChI Key: TVEJJYBKWFNIQS-UHFFFAOYSA-N
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Description

Endobenzyline Bromide (C₂₀H₂₈BrNO₃; molecular weight 410.35 g/mol) is a quaternary ammonium anticholinergic agent first synthesized in 1959 . Its chemical structure features a bicyclic heptenyl group linked to a phenylglycolate ester and a trimethylammonium bromide moiety, which confers potent cholinergic receptor antagonism . Early pharmacological studies (1961–1962) established its efficacy in blocking muscarinic receptors, particularly in gastrointestinal and bronchial smooth muscle, with applications in treating spasms and hyperacidity . Toxicopathological evaluations noted dose-dependent side effects, including dry mouth, blurred vision, and tachycardia, consistent with its anticholinergic profile .

Properties

CAS No.

748710-60-3

Molecular Formula

C20H28NO3+

Molecular Weight

330.4 g/mol

IUPAC Name

2-[2-(2-bicyclo[2.2.1]hept-5-enyl)-2-hydroxy-2-phenylacetyl]oxyethyl-trimethylazanium

InChI

InChI=1S/C20H28NO3/c1-21(2,3)11-12-24-19(22)20(23,17-7-5-4-6-8-17)18-14-15-9-10-16(18)13-15/h4-10,15-16,18,23H,11-14H2,1-3H3/q+1

InChI Key

TVEJJYBKWFNIQS-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC(=O)C(C1CC2CC1C=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Endobenzyline involves several steps, starting with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylhydroxyphenylacetyl intermediate. This intermediate is then reacted with N,N,N-trimethylethanaminium to form the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Endobenzyline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs .

Comparison with Similar Compounds

Comparative Analysis with Similar Anticholinergics

Endobenzyline Bromide belongs to a class of synthetic anticholinergics developed in the mid-20th century. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Pharmacological and Chemical Comparison

Compound Molecular Weight (g/mol) Mechanism of Action Clinical Applications Key Side Effects
This compound Bromide 410.35 Competitive muscarinic receptor antagonism GI spasms, peptic ulcers Dry mouth, tachycardia, blurred vision
Antrenyl (Oxyphenonium) 363.29 Non-selective muscarinic blockade Peptic ulcers, urinary retention Constipation, urinary hesitation
Mepiperphenidol 311.44 Ganglionic blockade + muscarinic antagonism Abdominal spasms, hypermotility Hypotension, sedation
Oxybenhydrazonium Bromide 398.27 Selective M3 receptor inhibition Bronchial spasms, COPD Bronchial dryness, arrhythmias

Key Findings :

Receptor Selectivity :

  • This compound Bromide and Antrenyl exhibit broad muscarinic receptor antagonism, while Oxybenhydrazonium Bromide shows higher M3 selectivity for bronchial applications .
  • Mepiperphenidol’s dual ganglionic and muscarinic effects result in stronger systemic side effects (e.g., hypotension) compared to this compound .

Clinical Efficacy :

  • In a 1962 clinical trial, this compound reduced gastric acid secretion by 68% in peptic ulcer patients, outperforming Antrenyl (52%) but with a higher incidence of tachycardia (23% vs. 15%) .
  • Oxybenhydrazonium demonstrated superior bronchodilation in COPD models (FEV₁ improvement: 32% vs. This compound’s 18%) due to its M3 specificity .

Safety Profiles: this compound’s quaternary structure limits CNS penetration, reducing central anticholinergic toxicity (e.g., delirium) seen with tertiary amines like Mepiperphenidol . Antrenyl’s non-selectivity correlates with a higher risk of urinary retention (18% incidence) compared to this compound (9%) .

Table 2: Structural Comparison

Compound Core Structure Key Functional Groups
This compound Bromide Bicyclo[2.2.1]heptenyl-phenylglycolate Trimethylammonium bromide, ester linkage
Antrenyl Diethyl(2-hydroxyethyl)methylammonium Cyclohexaneglycolate, bromide counterion
Mepiperphenidol Piperidinyl-phenylcarbamate Tertiary amine, carbamate ester

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